H-D-Glu(obzl)-obzl P-tosylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

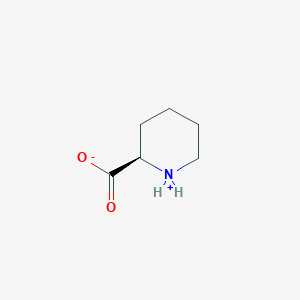

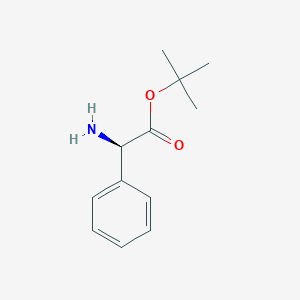

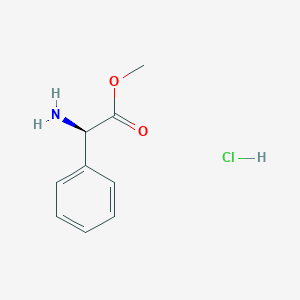

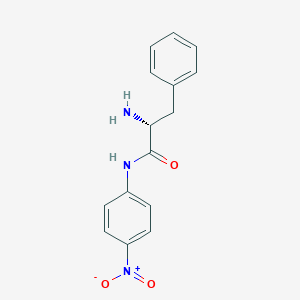

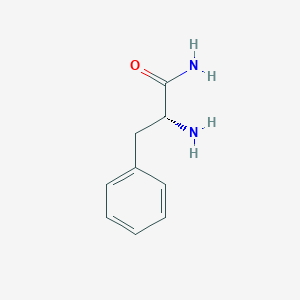

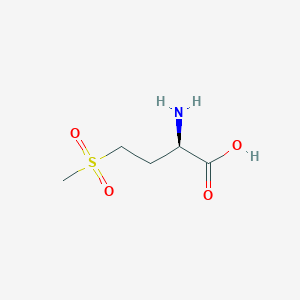

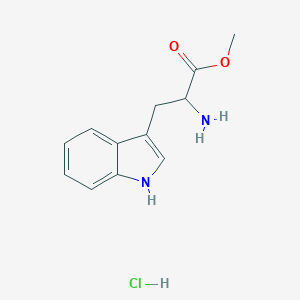

H-D-Glu(obzl)-obzl P-tosylate, also known as this compound, is a useful research compound. Its molecular formula is C26H29NO7S and its molecular weight is 327,34*172,22 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Modifications and Biological Activities

Biological Activities of Derivatized D-glucans

Chemical modifications of D-glucans, such as sulfonylation, carboxymethylation, phosphorylation, and acetylation, have been shown to enhance their solubility and potentially their biological activities, including antioxidation and anticoagulation. This research suggests that chemical derivatization can significantly impact the functionality of biochemical compounds, which may be applicable to understanding the applications of H-D-Glu(obzl)-obzl P-tosylate (Francini Yumi Kagimura et al., 2015).

Spectroscopic Analysis for Compound Characterization

Quantitative 1H NMR for Natural Products Analysis

The use of quantitative proton magnetic resonance spectroscopy (1H NMR) has been highlighted as a principal analytical method for determining the composition of natural products and complex biological matrices. This technique's sensitivity to task-related and pathology-relevant dynamic changes in compounds underscores its potential for characterizing compounds such as this compound, especially regarding their structural and dynamic biochemical properties (G. Pauli et al., 2005).

Implications in Health and Disease

Glutathione Transferases in Detoxification

Glutathione transferases (GSTs) play a crucial role in detoxifying electrophilic compounds, including environmental pollutants and pharmaceutical agents, by conjugation with glutathione. The study of GSTs and their interaction with various substrates can provide insights into the metabolic pathways and potential detoxification roles of compounds like this compound (J. Hayes et al., 2005).

Properties

IUPAC Name |

dibenzyl (2R)-2-aminopentanedioate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4.C7H8O3S/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,17H,11-14,20H2;2-5H,1H3,(H,8,9,10)/t17-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZUAIVKRYGQRM-UNTBIKODSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648978 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--dibenzyl D-glutamate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19898-41-0 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--dibenzyl D-glutamate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.